Clopidogrel Amide-d4

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantification Bioanalytical Method Validation

Accurate LC-MS/MS quantification of clopidogrel amide is frequently compromised by differential matrix effects and inconsistent extraction recovery when non-labeled internal standards are used. Clopidogrel Amide-d4 is a stable isotope-labeled internal standard that co-elutes identically with the target analyte, effectively compensating for these analytical variations and enabling compliance with FDA bioanalytical method validation requirements. - Deuterated on the 2-chlorophenyl ring for unambiguous MS/MS tracking of the clopidogrel amide intermediate - Delivers the precision and accuracy necessary for pharmacokinetic parameter derivation in bioequivalence studies - Supports ANDA regulatory filings and pharmaceutical QC impurity profiling - Supplied with a comprehensive Certificate of Analysis; worldwide shipping under ambient conditions

Molecular Formula C15H15ClN2OS
Molecular Weight 310.8 g/mol
Cat. No. B562153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrel Amide-d4
Synonyms(+/-)-rac-2-(2-Chlorophenyl-d4)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide;  α-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetamide
Molecular FormulaC15H15ClN2OS
Molecular Weight310.8 g/mol
Structural Identifiers
InChIInChI=1S/C15H15ClN2OS/c16-12-4-2-1-3-11(12)14(15(17)19)18-7-5-13-10(9-18)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H2,17,19)/i1D,2D,3D,4D
InChIKeySRKXAUBVRPEIQR-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clopidogrel Amide-d4 Isotope-Labeled Internal Standard


Clopidogrel Amide-d4 (CAS 1219423-91-2) is a deuterated analog of rac-Clopidogrel Amide, which is an intermediate in the metabolic pathway of the antiplatelet prodrug Clopidogrel [1]. This compound is a stable isotope-labeled internal standard (SIL-IS), specifically containing four deuterium atoms on its 2-chlorophenyl ring, and is primarily used for the precise quantification of clopidogrel metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . It is a research-use-only compound, supplied by various vendors for analytical method development and validation in bioanalytical and pharmacokinetic studies .

Designed for LC-MS/MS bioanalytical quantification workflows
Stable isotope-labeled internal standard (SIL-IS)
Position-specific deuteration on the clopidogrel amide intermediate
Supports bioanalytical method development and validation (research use)

Limitations of Unlabeled Analogs for Clopidogrel Amide-d4


In quantitative LC-MS/MS analysis, using a non-labeled analog as an internal standard is a known source of significant analytical error due to differential matrix effects and extraction recovery [1]. Generic substitution fails because the unlabeled analyte and a structural analog will not co-elute identically, leading to variable ionization efficiency and inaccurate quantification. Clopidogrel Amide-d4, as a stable isotope-labeled internal standard (SIL-IS), is chemically and physically nearly identical to the target analyte, clopidogrel amide, and therefore compensates for these variations, which is essential for achieving the accuracy and precision required in regulated bioanalysis [2].

Unlabeled analogs may exhibit differential matrix effects, leading to signal suppression errors.
Non-identical co-elution profiles can alter ionization efficiency and compromise quantification accuracy.
Lack of isotopic shift prevents distinct signal separation from the target analyte, risking cross-talk.

Quantitative Evidence for Clopidogrel Amide-d4


Isotopic Purity and Mass Difference

The compound's utility as an internal standard is predicated on its high isotopic purity and defined mass shift. Clopidogrel Amide-d4 (C15H11D4ClN2OS, MW 310.84) provides a +4 Da mass difference relative to unlabeled clopidogrel amide (C15H15ClN2OS, MW 306.81) [1]. This mass shift ensures its signal in LC-MS/MS is outside the natural isotopic envelope of the analyte, preventing signal cross-talk. Vendor specifications for this compound indicate a purity of ≥98%, a critical quality attribute for reliable use as an internal standard .

Mass Shift & Purity
Reported
+4 Da mass shift
Purity ≥98%
Enables distinct detection without signal cross-talk
Based on molecular formula and vendor specification
Stable Isotope-Labeled Internal Standard LC-MS/MS Quantification Bioanalytical Method Validation

Matrix Effect Compensation by Deuterated Standards

While no head-to-head study directly compares Clopidogrel Amide-d4 to an alternative internal standard, the class-level performance of deuterated internal standards for clopidogrel is well-documented. In a study using clopidogrel-d4 as an internal standard, the IS-normalized matrix factors were close to unity (averaging near 1.00, with a coefficient of variation <4.1%), demonstrating effective compensation for ion suppression, which ranged from 12% to 30% for the analyte in human plasma [1]. This class-level inference suggests that Clopidogrel Amide-d4, being chemically analogous, would provide a similar correction for matrix effects when quantifying clopidogrel amide.

Matrix Effect Correction
Class-level inference
IS-normalized matrix factor ≈1.00; low CV
Compensates for ion suppression in human plasma matrices
Inferred from deuterated clopidogrel ISTD class data
Matrix Effect Ion Suppression IS-Normalized Matrix Factor LC-MS/MS

Position-Specific Deuteration

Unlike internal standards such as clopidogrel-d4, which labels the parent drug, Clopidogrel Amide-d4 specifically labels the amide metabolite intermediate . The four deuterium atoms are located on the 2-chlorophenyl ring . This positional specificity is a key differentiator, as it allows for the selective tracking and quantification of this specific metabolic intermediate without interfering with the detection of the parent drug or other metabolites. This contrasts with a broader-labeling approach (e.g., Clopidogrel-13C,d5, which has a +6 Da shift on the parent molecule) and is crucial for studies focused on the clopidogrel metabolic pathway .

Position-Specific Labeling
Data to verify
Deuterium on 2-chlorophenyl ring of amide metabolite
Enables selective quantification of the amide intermediate
Distinct from parent-drug ISTDs; verify for specific metabolic studies
Position-Specific Labeling Metabolic Pathway Elucidation Isotopic Integrity

Clopidogrel Amide-d4 Applications


Pharmacokinetic and Bioequivalence Bioanalysis

Clopidogrel Amide-d4 is the definitive internal standard for developing and validating LC-MS/MS methods to quantify clopidogrel amide in biological matrices (e.g., human plasma). Its use directly addresses the need for high accuracy and precision as mandated by FDA guidelines for bioanalytical method validation [1]. By compensating for matrix effects and extraction variability, it ensures the reliability of pharmacokinetic parameters derived from clinical studies, including bioequivalence trials for generic clopidogrel formulations [2].

Metabolic Pathway and Mechanism Studies

This compound is essential for researchers investigating the complex metabolic pathway of clopidogrel. Its position-specific deuteration allows for the precise tracking and absolute quantification of the clopidogrel amide intermediate, which is distinct from the active thiol metabolite or the major inactive carboxylic acid metabolite [1]. This enables detailed in vitro and in vivo studies on the formation and clearance of this specific metabolite, contributing to a better understanding of clopidogrel's pharmacokinetics and potential sources of inter-individual variability.

Analytical Method Development and Quality Control

Clopidogrel Amide-d4 can be utilized as an internal standard in analytical methods for the detection and quantification of related substances and impurities in clopidogrel active pharmaceutical ingredient (API) and finished drug products [1]. This application is critical for pharmaceutical quality control (QC) and for meeting the requirements of regulatory filings such as Abbreviated New Drug Applications (ANDAs). The compound's stable isotope label ensures that the method is robust and free from matrix interferences, providing reliable data for batch release and stability testing.

Application
Selection Property
Validation Focus
PK and bioequivalence research bioanalysis
Deuterated ISTD for matrix effect compensation
Bioanalytical validation review (accuracy/precision)
Metabolic pathway research studies
Position-specific labeling of amide metabolite
Metabolite-specific quantification and tracking
Analytical method development for pharmaceutical research
Stable isotope-labeled impurity/internal standard
Method robustness and matrix interference assessment
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